molecular formula C20H18BO2PS B12487817 Diphenyl(2-phenyl-1,3,2-dioxaborolan-4-yl)phosphane sulfide

Diphenyl(2-phenyl-1,3,2-dioxaborolan-4-yl)phosphane sulfide

Cat. No.: B12487817
M. Wt: 364.2 g/mol
InChI Key: LHCRFYYUDGEDFY-UHFFFAOYSA-N
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Description

Diphenyl(2-phenyl-1,3,2-dioxaborolan-4-yl)phosphane sulfide is a complex organophosphorus compound that features a unique combination of boron, phosphorus, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(2-phenyl-1,3,2-dioxaborolan-4-yl)phosphane sulfide typically involves the reaction of diphenylphosphine sulfide with a boronic acid derivative. One common method includes the use of 4-bromo-2-phenyl-1,3,2-dioxaborolane as a starting material, which undergoes a coupling reaction with diphenylphosphine sulfide in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(2-phenyl-1,3,2-dioxaborolan-4-yl)phosphane sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl(2-phenyl-1,3,2-dioxaborolan-4-yl)phosphane sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of Diphenyl(2-phenyl-1,3,2-dioxaborolan-4-yl)phosphane sulfide involves its ability to participate in various chemical reactions due to the presence of reactive boron, phosphorus, and sulfur atoms. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating cross-coupling reactions. The phosphorus atom can undergo oxidation and reduction reactions, altering the compound’s reactivity and properties. The sulfur atom can also participate in various chemical transformations, further expanding the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl(2-phenyl-1,3,2-dioxaborolan-4-yl)phosphane sulfide is unique due to the combination of boron, phosphorus, and sulfur atoms within its structure. This combination imparts distinct reactivity and properties, making it a valuable compound in various chemical processes and applications .

Properties

Molecular Formula

C20H18BO2PS

Molecular Weight

364.2 g/mol

IUPAC Name

diphenyl-(2-phenyl-1,3,2-dioxaborolan-4-yl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C20H18BO2PS/c25-24(18-12-6-2-7-13-18,19-14-8-3-9-15-19)20-16-22-21(23-20)17-10-4-1-5-11-17/h1-15,20H,16H2

InChI Key

LHCRFYYUDGEDFY-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(O1)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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